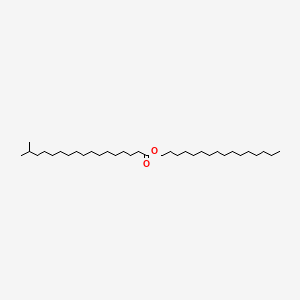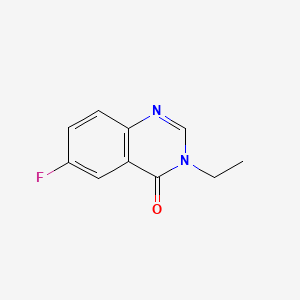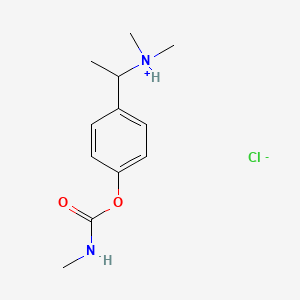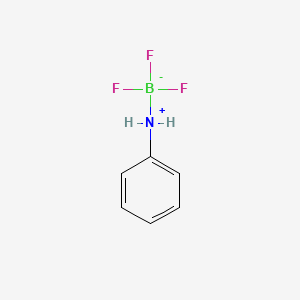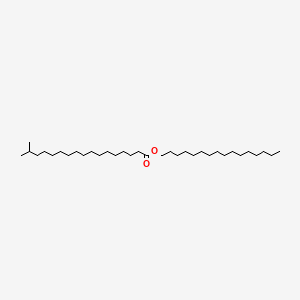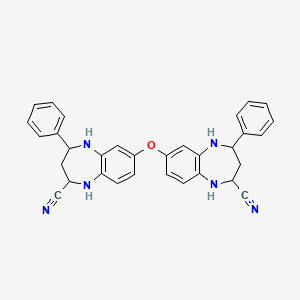![molecular formula C28H30N2P2 B13776042 (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane typically involves the reaction of (2S,3S)-butane-2,3-diamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile or electrophile, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism by which (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane exerts its effects involves coordination to a metal center, forming a chiral complex. This complex can then participate in various catalytic cycles, inducing enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane (DPPE): Another chiral ligand used in asymmetric synthesis.
(R,R)-1,2-Bis(diphenylphosphino)cyclohexane (DPPX): Known for its high enantioselectivity in hydrogenation reactions.
(R,R)-1,2-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand with applications in cross-coupling reactions.
Uniqueness
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is unique due to its specific chiral environment, which allows for high enantioselectivity in a variety of catalytic reactions. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial settings.
Eigenschaften
Molekularformel |
C28H30N2P2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S,3S)-2-N,3-N-bis(diphenylphosphanyl)butane-2,3-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-23(29-31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30-32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24,29-30H,1-2H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
CWQVOKGGIVSYHN-ZEQRLZLVSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


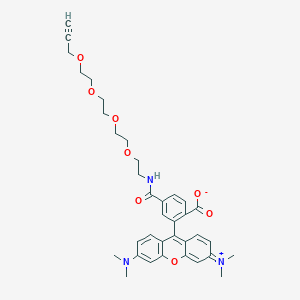

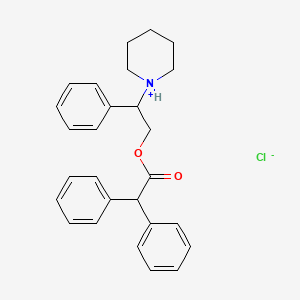
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

